AB-CHMINACA Metabolite M2 Methyl Ester AB-CHMINACA Metabolite M2 Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210587
InChI:
SMILES:
Molecular Formula: C₂₁H₃₁N₃O₃
Molecular Weight: 373.49

AB-CHMINACA Metabolite M2 Methyl Ester

CAS No.:

Cat. No.: VC0210587

Molecular Formula: C₂₁H₃₁N₃O₃

Molecular Weight: 373.49

* For research use only. Not for human or veterinary use.

AB-CHMINACA Metabolite M2 Methyl Ester -

Specification

Molecular Formula C₂₁H₃₁N₃O₃
Molecular Weight 373.49

Introduction

Chemical Structure and Properties

AB-CHMINACA Metabolite M2 Methyl Ester is derived from the parent compound AB-CHMINACA, a synthetic cannabinoid belonging to the indazole-3-carboxamide class. The compound features a cyclohexylmethyl group attached to the nitrogen atom of the indazole core, contributing to its distinctive pharmacological profile.

Basic Chemical Information

PropertyValue
Molecular FormulaC₂₁H₃₁N₃O₃
Molecular Weight373.49 g/mol
Chemical ClassIndazole-3-carboxamide derivative
Parent CompoundAB-CHMINACA
IUPAC NameN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid methyl ester

The formation of this metabolite occurs primarily through biotransformation processes in the human body, where specific enzymes modify the parent compound's structure . The cyclohexylmethyl group plays a particularly important role in the compound's metabolic fate, as it represents one of the primary sites for phase I transformations .

Metabolic Pathways and Biotransformation

Understanding the metabolism of AB-CHMINACA is crucial for developing effective detection methods and assessing its pharmacological and toxicological effects. The metabolism of AB-CHMINACA primarily occurs through various phase I reactions, with the M2 Methyl Ester representing a specific metabolic pathway.

Metabolic Transformation

The biotransformation of AB-CHMINACA involves several pathways, with the M2 metabolite being produced through specific enzymatic modifications. Research indicates that metabolism predominantly occurs at the cyclohexylmethyl tail, with hydroxylation being a common transformation .

The AB-CHMINACA M2 metabolite specifically results from the alteration of the parent molecule's structure while maintaining the methyl ester moiety. This contrasts with other metabolites like M1 (4-hydroxycyclohexylmethyl AB-CHMINACA) and M3 (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine) .

Comparison with Other AB-CHMINACA Metabolites

Various metabolites of AB-CHMINACA have been identified and characterized, each representing different metabolic pathways:

Metabolite IDTransformationMolecular WeightDetection Relevance
M1AHydroxylation (cyclohexyl ring)VariableModerate detection window
M2 Methyl EsterSpecific transformation with retention of methyl ester373.49 g/molExtended detection window
M3AAlternative hydroxylationVariableShort detection window
M4Carboxylic acid formationVariableVariable detection

Studies have shown that the concentration ratio of the M2 metabolite to the parent compound demonstrates rapid metabolism, indicating significant biotransformation efficiency in the human body .

Pharmacological Profile

Receptor Activity

AB-CHMINACA Metabolite M2 Methyl Ester exhibits biological activity as a cannabinoid receptor agonist, primarily targeting the CB1 and CB2 receptors in the endocannabinoid system. Its potency and efficacy in activating these receptors can lead to various psychoactive effects similar to those produced by natural cannabinoids like tetrahydrocannabinol.

Psychoactive Effects

Detection Methods and Analytical Techniques

Detecting AB-CHMINACA Metabolite M2 Methyl Ester in biological specimens presents both challenges and opportunities for forensic toxicologists and researchers. Various analytical methods have been developed for this purpose.

Sample Preparation Techniques

Extraction methods for AB-CHMINACA metabolites from biological matrices vary depending on the sample type:

MatrixExtraction MethodTemperatureReference
HairMethanol at 38°C38°C
BloodAcid digestion at 45°C, PLE, SPE/C18 cartridge45°C
UrineEnzymatic Digestion, LLEVariable

The efficiency of extraction is critical for reliable detection, with methanol-based methods showing particular effectiveness for hair analysis of AB-CHMINACA M2 Methyl Ester .

Chromatographic and Mass Spectrometric Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the detection and quantification of AB-CHMINACA Metabolite M2 Methyl Ester:

Analytical TechniqueLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS15
LC-HRMSRange 0.1 to 10Range 0.1-20

High-resolution mass spectrometry (HRMS) has proven particularly valuable for identifying and quantifying this metabolite, offering superior sensitivity and specificity. The typical limits of detection range from 0.1 to 10 ng/mL, while the limits of quantification typically range from 0.1 to 20 ng/mL .

Stability Considerations

The stability of AB-CHMINACA metabolites in biological specimens varies considerably across different storage conditions. Unlike some synthetic cannabinoid metabolites with terminal ester moieties (such as 5F-AMB M2 and 5F-AMB M3) that show significant instability within 1 day at 37°C in blood, AB-CHMINACA metabolites including the M2 Methyl Ester demonstrate improved stability under proper storage conditions .

Research indicates that appropriate storage at −30°C can maintain metabolite stability for extended periods, with documented stability for up to 168 days in both blood and urine specimens .

Forensic and Toxicological Significance

Detection Windows in Different Matrices

The detection window for AB-CHMINACA Metabolite M2 Methyl Ester varies across biological matrices:

Biological MatrixDetection WindowTypical Concentration RangeReference
Blood1-3 days0.5-35.1 ng/mL
Urine3-5 daysVariable
HairWeeks to months0.5-35.1 ng/mL

Hair analysis provides the longest detection window, making it valuable for establishing chronic consumption patterns, though challenges exist in differentiating between active use and passive contamination .

Interpretation Challenges

Interpreting the presence of AB-CHMINACA Metabolite M2 Methyl Ester in biological specimens requires consideration of several factors:

  • The ratio between the parent compound and its metabolites

  • The presence of other synthetic cannabinoids or substances

  • The specific biological matrix being analyzed

  • Individual variations in metabolism due to genetic polymorphisms

These factors make it difficult to establish definitive correlations between metabolite concentrations and the severity of intoxication symptoms .

Research Applications

Pharmacological Research

AB-CHMINACA Metabolite M2 Methyl Ester serves as a reference compound in cannabinoid pharmacology research. Its structure and activity provide valuable insights into the structure-activity relationships of synthetic cannabinoids and their metabolites.

Forensic Toxicology

In forensic contexts, this metabolite is crucial for:

  • Confirming AB-CHMINACA consumption

  • Differentiating between different synthetic cannabinoids

  • Establishing time frames for drug use

  • Supporting legal proceedings in cases involving synthetic cannabinoids

The development of validated analytical methods targeting this metabolite has significantly enhanced the capability to detect synthetic cannabinoid use in both clinical and forensic settings .

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